molecular formula C30H46O2 B1493345 Lucialdehyde A CAS No. 420781-84-6

Lucialdehyde A

Cat. No.: B1493345
CAS No.: 420781-84-6
M. Wt: 438.7 g/mol
InChI Key: RMOSHOXMAZYZOK-SAXMSOSVSA-N
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Description

Lucialdehyde A is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and a conjugated aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lucialdehyde A typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and aldehyde functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lucialdehyde A can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry

In chemistry, Lucialdehyde A is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific molecular targets makes it a candidate for studying signal transduction pathways and other cellular mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of Lucialdehyde A involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Lucialdehyde A
  • (E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enol
  • (E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of multiple chiral centers and a conjugated aldehyde group gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25-26,32H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25?,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOSHOXMAZYZOK-SAXMSOSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the biological activities of Lucialdehyde B?

A1: Lucialdehyde B has demonstrated cytotoxic activity against various cancer cell lines in vitro, including Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, and Meth-A tumor cells . Additionally, studies show it can suppress proliferation and induce mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells . This suggests potential anti-cancer properties, but further research is needed. Lucialdehyde B also exhibits potent inhibitory activity against herpes simplex virus , highlighting its potential antiviral applications.

Q2: How does Lucialdehyde B exert its anti-cancer effects?

A2: Research indicates that Lucialdehyde B triggers several events within nasopharyngeal carcinoma CNE2 cells, contributing to its anti-cancer activity:

  • Induction of reactive oxygen species (ROS) and calcium aggregation .
  • Opening of the mitochondrial permeability transition pore (mPTP) .
  • Reduction of mitochondrial membrane potential (MMP) .
  • Upregulation of mitochondrial apoptosis-related protein expression .
  • Inhibition of the Ras/ERK signaling pathway .

Q3: Has the structure of Lucialdehyde B been confirmed, and what is its molecular formula and weight?

A3: Yes, the structure of Lucialdehyde B has been elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Its structure is characterized as (24E)-3,7-dioxo-5 alpha-lanosta-8,24-dien-26-al. This corresponds to a molecular formula of C30H46O3 and a molecular weight of 454.68 g/mol.

Q4: Are there other natural sources of Lucialdehyde B besides Ganoderma lucidum?

A4: While Lucialdehyde B was initially isolated from Ganoderma lucidum, recent research has identified its presence in the fruit peel extract of Garcinia forbesii King . This discovery suggests that this compound might be present in other yet-to-be-studied plant species.

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